molecular formula C7H14O2 B3285615 2-Butanone,4-methoxy-3,3-dimethyl-(9CI) CAS No. 80783-13-7

2-Butanone,4-methoxy-3,3-dimethyl-(9CI)

Cat. No. B3285615
Key on ui cas rn: 80783-13-7
M. Wt: 130.18 g/mol
InChI Key: ACKHNOMRSGHVAK-UHFFFAOYSA-N
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Patent
USRE032122

Procedure details

80 g (2 moles) of sodium hydroxide, dissolved in 100 ml of water, were added dropwise to 174 g (1.5 moles) of 2,2-dimethyl-1-hydroxy-butan-3-one (for the preparation, see Example 2a) and 150 ml (2 moles) of dimethyl sulphate at 40° C. (exothermic, slight cooling). After the addition, the mixture was subsequently stirred at 40° C. for 15 hours and the 2,2-dimethyl-1-methoxy-butan-3-one formed was distilled by means of steam. The aqueous phase was saturated with sodium chloride and the oily constituent was separated off and rectified under reduced pressure. 123.8 g (63% of theory) of 2,2-dimethyl-1-methoxy-butan-3-one of boiling point 48°-62° C./5-8 mm Hg were obtained.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
174 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]([CH3:10])([C:7](=[O:9])[CH3:8])[CH2:5][OH:6].S(OC)(O[CH3:15])(=O)=O>O>[CH3:3][C:4]([CH3:10])([C:7](=[O:9])[CH3:8])[CH2:5][O:6][CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
174 g
Type
reactant
Smiles
CC(CO)(C(C)=O)C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was subsequently stirred at 40° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for the preparation
CUSTOM
Type
CUSTOM
Details
at 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
(exothermic, slight cooling)
ADDITION
Type
ADDITION
Details
After the addition

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC(COC)(C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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